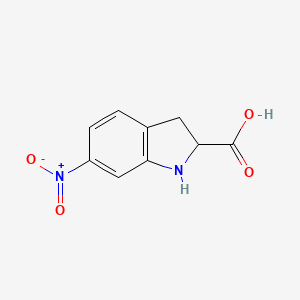

6-Nitroindoline-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-2,3-dihydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c12-9(13)8-3-5-1-2-6(11(14)15)4-7(5)10-8/h1-2,4,8,10H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQWNEJEGYYGON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=C1C=CC(=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466507 | |

| Record name | 6-nitroindoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428861-42-1 | |

| Record name | 6-nitroindoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 6-Nitroindoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-nitroindoline-2-carboxylic acid. The information is intended to support research and development efforts in medicinal chemistry and related fields where this molecule serves as a valuable building block.

Core Chemical Properties

This compound, with the CAS number 428861-42-1, is a nitro-substituted derivative of indoline-2-carboxylic acid. While extensive experimental data for this specific compound is not widely published, its properties can be inferred from related compounds and general chemical principles.

| Property | Value | Source/Notes |

| Molecular Formula | C₉H₈N₂O₄ | - |

| Molecular Weight | 208.17 g/mol | - |

| Appearance | Expected to be a solid | Inferred from related compounds. |

| Melting Point | Data not available | The methyl ester has a melting point of 102-104 °C. |

| Boiling Point | Data not available | Expected to decompose at high temperatures. |

| Solubility | Data not available | Likely soluble in polar organic solvents like ethyl acetate and methanol. |

| pKa | Data not available | The pKa of the related 6-nitro-1H-indole-2-carboxylic acid is predicted to be 4.03. The pKa of the indoline derivative is expected to be in a similar range. |

Synthesis and Reactivity

The primary synthetic route to this compound is through the electrophilic nitration of indoline-2-carboxylic acid. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The electron-donating nature of the amino group in the indoline ring directs the nitration, with the 6-nitro isomer being the predominant product.[1] An alternative chiral synthesis starting from L-phenylalanine has also been reported.[1]

The chemical reactivity of this compound is characterized by the presence of the carboxylic acid, the secondary amine, and the nitro-substituted aromatic ring. The carboxylic acid can undergo esterification, for example, to form methyl 6-nitroindoline-2-carboxylate.[1] The indoline ring can be dehydrogenated to the corresponding indole derivative. The nitro group can be reduced to an amino group, providing a pathway to a variety of functionalized indole and indoline compounds.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound via nitration of indoline-2-carboxylic acid:

-

Dissolution: Dissolve indoline-2-carboxylic acid in concentrated sulfuric acid at a low temperature (e.g., -15°C to -5°C).

-

Nitration: Slowly add a solution of concentrated nitric acid in concentrated sulfuric acid to the reaction mixture while maintaining the low temperature.

-

Reaction Quenching: After the reaction is complete, pour the mixture over crushed ice.

-

Extraction and Purification: The product is typically purified by extraction with an organic solvent such as ethyl acetate, followed by pH adjustment of the aqueous layer to precipitate the product. Further purification can be achieved by recrystallization.

Spectral Data Interpretation

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene ring, with splitting patterns influenced by the nitro group. Signals for the protons on the five-membered ring, including the chiral proton at the 2-position, and the N-H proton would also be present. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon, the aromatic carbons (with shifts influenced by the nitro group), and the carbons of the indoline ring.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, a C=O stretching vibration, N-H stretching, and characteristic absorptions for the nitro group (typically around 1520 and 1340 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of the carboxylic acid group and the nitro group.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable technique for the analysis of this compound. A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous buffer would be appropriate for its separation and quantification.[2][3][4]

Biological Significance and Applications

This compound is a key intermediate in the synthesis of various biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications. The indoline and indole scaffolds are present in many natural products and pharmaceuticals. The introduction of a nitro group provides a handle for further chemical modifications, making this compound a versatile starting material for the synthesis of libraries of potential drug candidates. For instance, derivatives of indole-2-carboxylic acid have been explored as inhibitors of various enzymes and as antiproliferative agents.[5][6][7] The aminoindoline derivatives, obtained by the reduction of the nitro group, are crucial for the synthesis of analogs of DNA-interactive antibiotics.[1]

References

- 1. Methyl 6-nitroindoline-2-carboxylate | 428861-43-2 | Benchchem [benchchem.com]

- 2. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. epa.gov [epa.gov]

- 4. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Nitroindoline-2-carboxylic acid: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Nitroindoline-2-carboxylic acid, a key building block in synthetic organic chemistry. This document details its chemical structure, physicochemical properties, spectroscopic characteristics, and detailed experimental protocols for its synthesis. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their endeavors to utilize this versatile molecule.

Chemical Structure and Identifiers

This compound is a derivative of indoline, featuring a nitro group at the 6-position of the bicyclic aromatic-aliphatic core and a carboxylic acid group at the 2-position. The presence of these functional groups imparts specific reactivity and properties to the molecule, making it a valuable precursor in the synthesis of more complex heterocyclic compounds.

| Identifier | Value |

| IUPAC Name | 6-nitro-2,3-dihydro-1H-indole-2-carboxylic acid |

| Molecular Formula | C₉H₈N₂O₄ |

| Molecular Weight | 208.17 g/mol |

| Canonical SMILES | C1C(C(=O)O)NC2=CC(=C(C=C2)N(=O)=O)C1 |

| InChI Key | (Not readily available) |

| CAS Number | (Not readily available for the acid) |

Note: While a specific CAS number for the carboxylic acid was not readily found, its methyl ester, Methyl 6-nitroindoline-2-carboxylate, has the CAS number 428861-43-2.[1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly accessible databases. However, based on its structure, the following properties can be anticipated:

| Property | Predicted Value/Characteristic |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. Limited solubility in water. |

| Acidity (pKa) | The carboxylic acid proton is expected to be acidic. |

| Melting Point | Not reported. |

Spectroscopic Data (Expected)

Specific experimental spectra for this compound are not widely available. The following table summarizes the expected characteristic signals based on the functional groups present in the molecule.

| Spectroscopy | Expected Signals |

| ¹H NMR | - Aromatic protons on the benzene ring. - Protons of the indoline ring (CH and CH₂ groups). - A broad singlet for the carboxylic acid proton, typically downfield. |

| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (typically in the 170-180 ppm region). - Aromatic carbons, with those attached to the nitro group being significantly shifted. - Aliphatic carbons of the indoline ring. |

| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹). - A strong C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹). - N-O stretching bands for the nitro group (typically around 1520 and 1340 cm⁻¹). - N-H stretching of the indoline amine. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation patterns showing the loss of the carboxylic acid group and the nitro group. |

Experimental Protocols

Synthesis of this compound from Indoline-2-carboxylic acid

This synthetic route involves the nitration of commercially available indoline-2-carboxylic acid. The directing effect of the protonated indoline nitrogen favors substitution at the meta-position (C6).

Materials:

-

Indoline-2-carboxylic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Crushed Ice

-

Ethyl Acetate (EtOAc)

-

Sodium Hydroxide (NaOH) solution

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve indoline-2-carboxylic acid in concentrated sulfuric acid at a low temperature (e.g., -5 °C).

-

Slowly add concentrated nitric acid to the stirred solution while maintaining a low temperature (e.g., -20 to -10 °C).

-

After stirring for a period (e.g., 30 minutes), pour the reaction mixture into crushed ice.

-

The product, this compound, can be isolated by adjusting the pH of the aqueous phase and extracting with ethyl acetate.

This protocol is a general representation. For precise quantities and reaction conditions, it is recommended to consult the primary literature.

Chiral Synthesis of (S)-6-Nitroindoline-2-carboxylic acid from L-phenylalanine

An alternative approach allows for the synthesis of the enantiomerically pure (S)-isomer starting from the readily available chiral building block, L-phenylalanine.

General Workflow:

-

Nitration of L-phenylalanine: This step typically yields 2,4-dinitro-L-phenylalanine.

-

Intramolecular Nucleophilic Aromatic Substitution: The amino group of the dinitrophenylalanine derivative displaces one of the nitro groups to form the indoline ring. This cyclization proceeds with retention of stereochemistry at the C2 position.

This method is advantageous for producing enantiomerically pure material, which is often crucial in drug development.

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound from its precursor, Indoline-2-carboxylic acid.

Caption: Synthesis of this compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization. The carboxylic acid moiety also allows for a range of chemical transformations, including esterification and amide bond formation. These features make it a key precursor for the synthesis of analogs of DNA-interactive antibiotics and other heterocyclic compounds of medicinal interest.

References

Synthesis of 6-Nitroindoline-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for 6-nitroindoline-2-carboxylic acid, a key building block in the development of various therapeutic agents. This document provides a comprehensive overview of two principal methodologies: the direct nitration of indoline-2-carboxylic acid and a chiral pool synthesis commencing from L-phenylalanine for enantiomerically pure products. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate practical application in a research and development setting.

Direct Nitration of Indoline-2-carboxylic Acid

A prevalent and straightforward method for the synthesis of this compound involves the direct electrophilic nitration of commercially available indoline-2-carboxylic acid. The reaction is typically performed in a strongly acidic medium, utilizing a mixture of concentrated nitric acid and sulfuric acid.

The protonated nitrogen of the indoline ring acts as a meta-directing group, favoring the introduction of the nitro group at the C-6 position.[1][2] This regioselectivity results in this compound as the major product, with the 5-nitro isomer being a significant byproduct.[1]

Experimental Protocol

The following protocol is adapted from a peer-reviewed synthetic procedure.[1]

Materials:

-

Indoline-2-carboxylic acid

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (d 1.5 g/cm³)

-

Crushed Ice

-

Ethyl Acetate (EtOAc)

-

Sodium Hydroxide (NaOH) solution

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a flask equipped with a stirrer and cooled to -5 °C, dissolve indoline-2-carboxylic acid (1.0 eq, e.g., 25 g, 153 mmol) in concentrated sulfuric acid (e.g., 200 mL).

-

Slowly add concentrated nitric acid (1.08 eq, e.g., 6.93 mL, 165 mmol) to the stirred solution while maintaining the temperature between -20 °C and -10 °C.

-

After the addition is complete, continue stirring the reaction mixture for 30 minutes at this temperature.

-

Pour the reaction mixture into crushed ice (e.g., 500 g).

-

Extract the aqueous mixture with ethyl acetate to remove the 5-nitroindoline-2-carboxylic acid byproduct.

-

Adjust the pH of the aqueous phase to 4.5–5.0 with an aqueous sodium hydroxide solution.

-

Extract the pH-adjusted aqueous phase with ethyl acetate.

-

Dry the combined organic extracts from the previous step over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Indoline-2-carboxylic acid | [1] |

| Reagents | Conc. HNO₃, Conc. H₂SO₄ | [1][2] |

| Temperature | -20 °C to -10 °C | [1][2] |

| Product | This compound | [1] |

| Yield | 72% | [1] |

| Byproduct | 5-Nitroindoline-2-carboxylic acid | [1] |

Synthesis Pathway Diagram

Caption: Direct nitration of indoline-2-carboxylic acid.

Chiral Pool Synthesis of (S)-6-Nitroindoline-2-carboxylic Acid

For applications requiring enantiomerically pure (S)-6-nitroindoline-2-carboxylic acid, a chiral pool approach starting from the readily available and inexpensive amino acid L-phenylalanine is employed.[2][3] This pathway involves two key transformations: the dinitration of L-phenylalanine followed by an intramolecular nucleophilic aromatic substitution to construct the indoline ring system.[2][3]

Synthesis Pathway Overview

The synthesis commences with the nitration of L-phenylalanine. This step typically introduces two nitro groups onto the aromatic ring, yielding 2,4-dinitro-L-phenylalanine.[2] The subsequent and crucial step is an intramolecular nucleophilic aromatic substitution, where the amino group displaces one of the nitro groups to form the indoline ring. This cyclization proceeds with the retention of the stereochemical integrity at the C-2 position, affording (S)-6-nitroindoline-2-carboxylic acid with a high enantiomeric excess.[2]

Experimental Protocols

Step 1: Synthesis of 2,4-Dinitro-L-phenylalanine

A common method for the nitration of L-phenylalanine utilizes a urea nitrate/sulfuric acid system as the nitrating agent.[3]

Materials:

-

L-phenylalanine

-

Urea Nitrate

-

Concentrated Sulfuric Acid (H₂SO₄)

General Procedure:

-

Prepare the nitrating mixture of urea nitrate in concentrated sulfuric acid.

-

Slowly add L-phenylalanine to the nitrating mixture under controlled temperature conditions.

-

After the reaction is complete, the mixture is typically quenched with ice water.

-

The precipitated product, 2,4-dinitro-L-phenylalanine, is collected by filtration, washed, and dried.

Step 2: Intramolecular Cyclization to (S)-6-Nitroindoline-2-carboxylic Acid

The cyclization of 2,4-dinitro-L-phenylalanine to (S)-6-nitroindoline-2-carboxylic acid is achieved via an intramolecular nitro amination reaction.[3]

General Procedure:

-

2,4-dinitro-L-phenylalanine is treated with a suitable base to facilitate the intramolecular nucleophilic attack of the amino group.

-

The reaction conditions are controlled to promote the desired cyclization and displacement of a nitro group.

-

Upon completion, the reaction mixture is acidified to precipitate the product.

-

The (S)-6-nitroindoline-2-carboxylic acid is then isolated through filtration, washed, and purified.

Quantitative Data

| Step | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Nitration of L-phenylalanine | 2,4-Dinitro-L-phenylalanine | 75.7% (one-pot) | Not Applicable | [3] |

| Intramolecular Cyclization | (S)-6-Nitroindoline-2-carboxylic acid | 65.7% | > 99.5% | [3] |

Synthesis Pathway Diagram

Caption: Chiral pool synthesis from L-phenylalanine.

Conclusion

This guide has outlined the two primary synthetic routes to this compound. The direct nitration of indoline-2-carboxylic acid offers a straightforward approach to the racemic product, while the chiral pool synthesis from L-phenylalanine provides access to the enantiomerically pure (S)-enantiomer, which is often crucial for pharmaceutical applications. The choice of synthetic pathway will depend on the specific requirements of the research or drug development program, particularly concerning stereochemistry. The detailed protocols and quantitative data provided herein serve as a valuable resource for the practical synthesis of this important chemical intermediate.

References

Hypothesized Mechanism 1: Inhibition of Nitric Oxide Synthase (NOS)

An In-depth Technical Guide on the Core Mechanism of Action of 6-Nitroindoline-2-carboxylic Acid

Introduction

This compound is a heterocyclic organic compound featuring an indoline core, a carboxylic acid group at position 2, and a nitro group at position 6. While direct and extensive research on the specific mechanism of action of this molecule is not widely available in public literature, its constituent chemical motifs—the indoline-2-carboxylic acid scaffold and the nitro group—are well-represented in a variety of biologically active compounds. This guide synthesizes the available information on structurally related molecules to propose and detail the most plausible mechanisms of action for this compound. The primary hypothesized mechanisms include the inhibition of Nitric Oxide Synthases (NOS), antimicrobial activity through enzyme inhibition or DNA damage, and covalent enzyme inhibition.

The structural characteristics of this compound suggest its potential as an inhibitor of Nitric Oxide Synthases (NOS). Numerous compounds containing an amidine function (-C(=NH)NH2) or related functionalities have been identified as NOS inhibitors[1]. The indoline ring system can be considered a bioisostere for parts of the arginine substrate of NOS. The inhibition of NOS has significant therapeutic implications, as nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes, including vasodilation, neurotransmission, and inflammation[2][3]. Overproduction of NO is associated with conditions like septic shock, asthma, and neurodegenerative diseases[4].

Signaling Pathway of Nitric Oxide Synthesis and Proposed Inhibition

Nitric Oxide Synthases (eNOS, nNOS, and iNOS) catalyze the conversion of L-arginine to L-citrulline and nitric oxide. This process requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4)[2]. This compound is hypothesized to act as a competitive inhibitor at the L-arginine binding site of the NOS enzyme, thereby blocking the synthesis of nitric oxide.

Caption: Proposed inhibition of Nitric Oxide Synthase by this compound.

Quantitative Data: Potency of Related NOS Inhibitors

To provide a framework for the potential efficacy of this compound, the following table summarizes the inhibitory concentrations (IC50) of known NOS inhibitors.

| Compound | iNOS IC50 (µM) | eNOS IC50 (µM) | nNOS IC50 (µM) | Reference |

| 1H-Pyrazole-1-carboxamidine HCl (PCA) | 0.2 | 0.2 | 0.2 | [1] |

| 3-Methyl-PCA | 5 | - | - | [1] |

| 4-Methyl-PCA | 2.4 | - | - | [1] |

| N(G)-methyl-L-arginine (NMA) | 6 | - | - | [1] |

Experimental Protocol: Nitric Oxide Synthase Inhibition Assay

The inhibitory activity against NOS isoforms can be determined by monitoring the conversion of [3H]L-arginine to [3H]L-citrulline.

Materials:

-

Purified recombinant human nNOS, iNOS, or eNOS.

-

[3H]L-arginine.

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µg/mL calmodulin, 1 mM MgCl2, 0.1 mM CaCl2, 100 µM tetrahydrobiopterin, and 100 µM NADPH).

-

Dowex AG 50WX-8 resin (Na+ form).

-

Scintillation cocktail.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, purified NOS enzyme, and varying concentrations of the test compound (this compound).

-

Initiate the reaction by adding [3H]L-arginine.

-

Incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

-

Stop the reaction by adding a stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA).

-

Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin to separate [3H]L-citrulline from unreacted [3H]L-arginine.

-

Elute the [3H]L-citrulline with water.

-

Quantify the amount of [3H]L-citrulline produced using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.

Hypothesized Mechanism 2: Antimicrobial Activity

The nitroaromatic scaffold is a well-established pharmacophore in antimicrobial agents[5]. For instance, nitroquinolone-3-carboxylic acids have demonstrated potent activity against Mycobacterium tuberculosis by inhibiting DNA gyrase[6]. Similarly, quinoxaline-2-carboxylic acid derivatives act as DNA-damaging agents[7]. The mechanism of many nitro-containing drugs involves the intracellular reduction of the nitro group to form reactive nitroso and superoxide species that can damage DNA and other macromolecules, leading to cell death[5].

Workflow for Antimicrobial Screening and Mechanism Elucidation

A systematic approach is required to evaluate the antimicrobial potential of a compound and to identify its mechanism of action. This typically involves determining the minimum inhibitory concentration (MIC) followed by specific assays to identify the cellular target.

Caption: Workflow for antimicrobial screening and mechanism of action studies.

Quantitative Data: Antimicrobial Activity of Related Compounds

The following table presents the MIC values for a related nitroquinolone compound against Mycobacterium tuberculosis.

| Compound | M. tuberculosis H37Rv MIC (µM) | MDR-M. tuberculosis MIC (µM) | Reference |

| 7-(4-((benzo[d][2][8]dioxol-5-yl)methyl)piperazin-1-yl)-1-cyclopropyl-1,4-dihydro-6-nitro-4-oxoquinoline-3-carboxylic acid | 0.08 | 0.16 | [6] |

Experimental Protocol: DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Purified M. smegmatis DNA gyrase.

-

Relaxed pBR322 plasmid DNA.

-

Assay buffer (e.g., 35 mM Tris-HCl, pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin).

-

Agarose gel and electrophoresis equipment.

-

DNA staining agent (e.g., ethidium bromide).

Procedure:

-

Prepare a reaction mixture containing the assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound.

-

Add the DNA gyrase enzyme to initiate the reaction.

-

Incubate the mixture at 37°C for 1 hour.

-

Stop the reaction by adding a stop buffer (e.g., containing SDS and proteinase K).

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the control.

Hypothesized Mechanism 3: Covalent Enzyme Inhibition

The nitro group in certain contexts can function as a "masked electrophile," leading to covalent inhibition of enzymes[9]. This mechanism involves the deprotonation of the carbon alpha to the nitro group to form a nitronate anion. Within the enzyme's active site, this nitronate can be protonated to form a nitronic acid, which is electrophilic and can react with a nearby nucleophilic residue, such as cysteine, to form a covalent adduct[9].

Proposed Mechanism of Covalent Inhibition

The proposed mechanism involves the activation of the nitro group within the enzyme's active site, leading to the formation of a thiohydroximate adduct with a cysteine residue.

Caption: Proposed mechanism of covalent enzyme inhibition by a nitro-containing compound.

Experimental Protocol: Characterization of Time-Dependent Inhibition and Covalent Adduct Formation

Kinetic Analysis:

-

Pre-incubate the target enzyme with various concentrations of the inhibitor for different time intervals.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time (e.g., spectrophotometrically).

-

Plot the observed rate constant (k_obs) against the inhibitor concentration to determine the inactivation rate constant (k_inact) and the inhibition constant (K_i).

Mass Spectrometry Analysis:

-

Incubate the target enzyme with a stoichiometric excess of the inhibitor.

-

Remove the excess inhibitor by dialysis or size-exclusion chromatography.

-

Analyze the intact protein by mass spectrometry (e.g., ESI-MS) to determine the mass of the modified enzyme. An increase in mass corresponding to the molecular weight of the inhibitor would indicate covalent modification.

-

Digest the modified protein with a protease (e.g., trypsin).

-

Analyze the resulting peptides by LC-MS/MS to identify the specific amino acid residue that has been modified.

Conclusion and Future Directions

While the precise molecular target of this compound remains to be definitively identified, its chemical structure strongly suggests plausible mechanisms of action centered on enzyme inhibition. The most promising hypotheses include the inhibition of Nitric Oxide Synthases, antimicrobial activity via inhibition of essential bacterial enzymes like DNA gyrase or through DNA damage, and covalent modification of target proteins.

Future research should focus on systematically screening this compound against a panel of relevant enzymes, including the various NOS isoforms and key microbial enzymes. In parallel, its antimicrobial activity should be evaluated against a broad spectrum of pathogenic bacteria and fungi. Positive hits from these screens should be followed up with detailed kinetic studies and structural biology approaches to elucidate the precise molecular interactions and confirm the mechanism of action. Such studies will be crucial in determining the therapeutic potential of this compound.

References

- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 2. Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]

- 6. Synthesis and antimycobacterial activities of novel 6-nitroquinolone-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 6-Nitroindoline-2-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Nitroindoline-2-carboxylic acid, a key building block in medicinal chemistry. This document details its chemical identity, properties, synthesis protocols, and its significant role in the development of novel therapeutics.

Chemical Identity and Properties

Table 1: Chemical Identifiers and Properties of this compound and Related Compounds

| Identifier | This compound | Methyl 6-nitroindoline-2-carboxylate | Indoline-2-carboxylic Acid (Starting Material) |

| CAS Number | Not explicitly found | 428861-43-2[1] | 78348-24-0[2] |

| Molecular Formula | C₉H₈N₂O₄ | C₁₀H₁₀N₂O₄ | C₉H₉NO₂[2] |

| Molecular Weight | 208.17 g/mol | 222.2 g/mol [1] | 163.17 g/mol [2] |

| InChI Key | Not explicitly found | PEFQAKIOILEYAZ-UHFFFAOYSA-N[1] | QNRXNRGSOJZINA-UHFFFAOYSA-N[2] |

Synthesis of this compound

The primary and most referenced method for the synthesis of this compound is the nitration of Indoline-2-carboxylic acid. This electrophilic aromatic substitution is regioselective, yielding the 6-nitro isomer as the major product.

Experimental Protocol: Nitration of Indoline-2-carboxylic Acid

This protocol is adapted from a peer-reviewed synthesis of its methyl ester derivative.

Objective: To synthesize this compound.

Materials:

-

Indoline-2-carboxylic acid

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (d=1.5 g/cm³)

-

Crushed Ice

-

Ethyl Acetate (EtOAc)

-

Sodium Hydroxide (NaOH) solution

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve Indoline-2-carboxylic acid in concentrated H₂SO₄ at -5 °C.

-

Slowly add concentrated HNO₃ to the stirred solution at a temperature between -20 °C and -10 °C.

-

Stir the reaction mixture for 30 minutes.

-

Pour the mixture into crushed ice and extract with EtOAc to isolate any 5-nitro isomer.

-

Adjust the aqueous phase to a pH of 4.5-5.0 with an aqueous NaOH solution.

-

Extract the aqueous phase with EtOAc.

-

Dry the organic extract with Na₂SO₄.

-

Evaporation of the solvent yields this compound.

Yield: This process predominantly yields the 6-nitro derivative.

Chiral Pool Synthesis for Enantiomerically Pure (S)-6-Nitroindoline-2-carboxylic Acid

For applications requiring specific stereoisomers, a chiral pool synthesis starting from L-phenylalanine can be employed to produce (S)-6-Nitroindoline-2-carboxylic acid with high enantiomeric excess.[1][3]

Table 2: Key Steps in Chiral Pool Synthesis of (S)-6-Nitroindoline-2-carboxylic Acid[1][3]

| Step | Description | Reagents | Key Outcome |

| 1 | Nitration | L-phenylalanine, Nitrating agent | 2,4-dinitro-L-phenylalanine |

| 2 | Intramolecular Cyclization | - | (S)-6-nitroindoline-2-carboxylic acid |

This method leverages the inherent chirality of the starting material to produce an enantiomerically pure product.[1]

Experimental Workflow and Synthesis Diagram

The synthesis of this compound and its subsequent conversion to its methyl ester and dehydrogenated indole form is a key process for creating valuable scaffolds in drug discovery.

Caption: Synthesis workflow of this compound and its key derivatives.

Role in Drug Discovery and Development

This compound and its derivatives are valuable intermediates in the synthesis of biologically active molecules. The nitro group can be readily reduced to an amino group, providing a key functional handle for further molecular elaboration.

Precursor to Biologically Active Scaffolds

The indoline and indole scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in natural products and pharmaceuticals with a wide range of biological activities, including anti-tumor and anti-viral properties. The introduction of a nitro group at the 6-position provides a strategic point for modification and influences the electronic properties of the molecule.

Applications in the Synthesis of Novel Therapeutics

-

Antibiotics: Aminoindoles derived from this compound are crucial building blocks for the synthesis of analogues of DNA-interactive antibiotics.

-

HIV-1 Integrase Inhibitors: The indole-2-carboxylic acid scaffold has been identified as a promising framework for the development of novel HIV-1 integrase strand transfer inhibitors.[4][5] Structural modifications based on this core have led to potent inhibitors.[4]

-

Anti-inflammatory Agents: Indoline-based compounds have been explored as dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors for the treatment of inflammation.[6][7]

-

Antimycobacterial Agents: Nitroquinolone-3-carboxylic acids have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis.[8] While not a direct derivative, this highlights the importance of the nitro-carboxylic acid motif in developing antimycobacterial agents.

Signaling Pathway and Mechanism of Action Context

While this compound itself is primarily a synthetic intermediate, its derivatives have been designed to target specific biological pathways. For instance, indole-2-carboxylic acid derivatives developed as HIV-1 integrase inhibitors act by chelating the two Mg²⁺ ions within the enzyme's active site, thereby blocking the strand transfer step essential for viral replication.

Caption: Inhibition of HIV-1 Integrase by Indole-2-carboxylic acid derivatives.

Conclusion

This compound serves as a pivotal and versatile building block for the synthesis of a wide array of heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis and the reactivity of the nitro group make it an attractive starting material for generating diverse molecular libraries. Researchers and drug development professionals can leverage this intermediate to explore novel chemical space in the pursuit of new and effective therapies for a range of diseases.

References

- 1. Methyl 6-nitroindoline-2-carboxylate | 428861-43-2 | Benchchem [benchchem.com]

- 2. Indoline-2-carboxylic acid | C9H9NO2 | CID 86074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and antimycobacterial activities of novel 6-nitroquinolone-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Nitroindoline-2-carboxylic Acid

This technical guide provides a comprehensive overview of 6-Nitroindoline-2-carboxylic acid, a key building block in the synthesis of various biologically active compounds. Aimed at researchers, scientists, and drug development professionals, this document details the molecule's chemical properties, experimental protocols for its synthesis, and its role in the development of therapeutic agents.

Core Molecular Data

This compound is a derivative of indoline, featuring a nitro group at the 6th position of the bicyclic aromatic structure and a carboxylic acid at the 2nd position. This substitution pattern makes it a valuable precursor in medicinal chemistry.

| Property | Value |

| Molecular Formula | C₉H₈N₂O₄ |

| Molecular Weight | 208.17 g/mol [1] |

| IUPAC Name | 6-nitro-2,3-dihydro-1H-indole-2-carboxylic acid |

| CAS Number | 1344603-21-9 (for the 2R-enantiomer)[1] |

| Canonical SMILES | C1C(NC2=CC=C(C=C21)--INVALID-LINK--[O-])C(=O)O |

Synthetic Protocols

The synthesis of enantiomerically pure (S)-6-Nitroindoline-2-carboxylic acid is crucial for its application in the development of chiral therapeutic agents. A common and effective method involves a chiral pool synthesis starting from L-phenylalanine.[2][3]

Synthesis of (S)-6-Nitroindoline-2-carboxylic Acid from L-Phenylalanine

This synthetic route leverages the inherent chirality of the starting material to produce the target molecule with high enantiomeric excess.[2][3]

Step 1: Dinitration of L-Phenylalanine

-

Reagents: L-phenylalanine, concentrated nitric acid, concentrated sulfuric acid.

-

Procedure: L-phenylalanine is carefully added to a mixture of concentrated nitric and sulfuric acids at a controlled temperature (typically 0-5 °C). The reaction mixture is stirred until the nitration is complete, yielding 2,4-dinitro-L-phenylalanine. The product is then isolated by precipitation in ice water, followed by filtration and washing.

Step 2: Intramolecular Cyclization

-

Reagents: 2,4-dinitro-L-phenylalanine, a suitable base (e.g., sodium hydroxide or potassium carbonate), and a solvent (e.g., water or a mixed aqueous-organic solvent system).

-

Procedure: The 2,4-dinitro-L-phenylalanine is dissolved in the basic solution. The intramolecular nucleophilic aromatic substitution is initiated, where the amino group attacks the aromatic ring, displacing one of the nitro groups to form the indoline ring structure. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified to precipitate the (S)-6-Nitroindoline-2-carboxylic acid. The product is collected by filtration, washed, and dried. This cyclization proceeds with retention of stereochemistry at the C2 position.[2]

Role in Drug Development

This compound serves as a critical precursor in the synthesis of aminoindoles. The nitro group can be readily reduced to an amine, which is a key functional group for further molecular elaboration. These aminoindoles are instrumental in the synthesis of complex, biologically active molecules, including analogs of the potent DNA-interactive antibiotics CC-1065 and the duocarmycins.[2]

The workflow for its application in drug development typically involves the initial synthesis of the nitroindoline core, followed by reduction of the nitro group and subsequent coupling with other pharmacophoric fragments to generate a library of potential drug candidates.

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of (S)-6-Nitroindoline-2-carboxylic acid from L-phenylalanine.

Caption: Synthesis of (S)-6-Nitroindoline-2-carboxylic acid.

References

Technical Guide: Physicochemical Properties of 6-Nitroindoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitroindoline-2-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Its indoline core, substituted with a nitro group and a carboxylic acid, provides a scaffold for the synthesis of various biologically active molecules. Understanding the fundamental physical properties of this compound is crucial for its application in synthesis, formulation, and biological screening. This guide provides a summary of the available physicochemical data, detailed experimental protocols for its characterization, and a conceptual workflow for its integration into drug discovery processes.

Core Physical Properties

| Property | Value (for this compound) | Value (Predicted for 6-Nitro-1H-indole-2-carboxylic acid) | Data Source |

| Molecular Formula | C₉H₈N₂O₄ | C₉H₆N₂O₄ | - |

| Molecular Weight | 208.17 g/mol | 206.15 g/mol | [1] |

| Melting Point | Not available | 304-305 °C | [1] |

| Boiling Point | Not available | 520.8 ± 30.0 °C | [1] |

| Density | Not available | 1.632 ± 0.06 g/cm³ | [1] |

| pKa | Not available | 4.03 ± 0.30 | [1] |

| Solubility | Not available | Not available | - |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Materials:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

A small amount of the crystalline sample is finely powdered using a mortar and pestle.[2]

-

The open end of a capillary tube is pressed into the powdered sample.[3]

-

The tube is inverted and tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.[4]

-

The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated rapidly to obtain an approximate melting point. The apparatus is then allowed to cool.

-

A second sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.[5]

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range.[5]

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of this compound in a saturated aqueous solution at a specific temperature.

Materials:

-

This compound sample

-

Distilled or deionized water

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

An excess amount of the solid compound is added to a known volume of water in a vial.[6]

-

The vial is sealed and placed in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

-

The resulting suspension is centrifuged at high speed to pellet the undissolved solid.

-

A known volume of the clear supernatant is carefully removed and diluted with a suitable solvent.

-

The concentration of the dissolved compound in the diluted sample is determined using a pre-calibrated UV-Vis spectrophotometer or HPLC.[6]

-

The solubility is calculated and expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group in this compound.

Materials:

-

This compound sample

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Deionized water (carbonate-free)

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

A precisely weighed amount of the compound is dissolved in a known volume of deionized water in a beaker. A co-solvent may be used if the compound has low aqueous solubility.[7]

-

The pH electrode is immersed in the solution, and the initial pH is recorded.

-

The standardized base solution is added in small, precise increments from the burette while the solution is continuously stirred.[8]

-

The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.[9]

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined as the pH at the half-equivalence point of the titration.[10]

Role in Drug Discovery Workflow

While specific signaling pathways involving this compound are not yet defined, its structural motifs are prevalent in many developmental drugs. The following diagram illustrates a typical workflow where this compound could be utilized as a starting material or a key intermediate in a drug discovery program.

This workflow begins with the synthesis of this compound, which then serves as a scaffold for creating a diverse library of related compounds. These compounds undergo high-throughput screening to identify "hits" with desired biological activity. Promising hits are then subjected to lead optimization through structure-activity relationship (SAR) studies to improve their potency and pharmacokinetic properties, ultimately leading to a candidate drug for preclinical and clinical evaluation.[11][12]

References

- 1. 6-NITRO-1H-INDOLE-2-CARBOXYLIC ACID | 10242-00-9 [amp.chemicalbook.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. davjalandhar.com [davjalandhar.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Aqueous Solubility Assay - Enamine [enamine.net]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. pennwest.edu [pennwest.edu]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. byjus.com [byjus.com]

- 11. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility of 6-Nitroindoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-nitroindoline-2-carboxylic acid, a key building block in the synthesis of various biologically active compounds. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on its predicted physicochemical properties, which are crucial for understanding its solubility, and outlines detailed experimental protocols for its determination.

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to predicting its behavior in various solvent systems. The following table summarizes key known and predicted parameters.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₄ | - |

| Molecular Weight | 208.17 g/mol | - |

| Appearance | Solid | [1] |

| Melting Point | 304-305 °C (for 6-nitro-1H-indole-2-carboxylic acid) | [1] |

| Predicted pKa | 4.03 ± 0.30 (for 6-nitro-1H-indole-2-carboxylic acid) | [1] |

The predicted pKa of the closely related 6-nitro-1H-indole-2-carboxylic acid is 4.03, suggesting that this compound is a weak acid.[1] This acidic nature, conferred by the carboxylic acid group, indicates that its solubility will be highly dependent on the pH of the aqueous solution. In basic solutions, where the carboxylic acid is deprotonated to form a carboxylate salt, the solubility is expected to be significantly higher than in neutral or acidic solutions.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for various applications, from designing synthetic reactions to formulating drug delivery systems. Below are detailed methodologies for key experiments to determine the solubility of this compound.

Protocol 1: Shake-Flask Method for Equilibrium Solubility

This is a widely used method for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO, buffer of a specific pH) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The use of a mechanical shaker or orbital incubator is recommended for consistent agitation.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a fine-pore, non-reactive filter (e.g., PTFE syringe filter). It is critical to perform this step at the same temperature as the equilibration to avoid changes in solubility.

-

Quantification: Accurately dilute a known volume of the saturated supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Protocol 2: Potentiometric Titration for pKa and pH-Dependent Solubility Profile

This method is used to determine the ionization constant (pKa) and to understand how solubility changes with pH.

Methodology:

-

Sample Preparation: Prepare a suspension of this compound in deionized water or a suitable co-solvent system.

-

Titration: While stirring, slowly titrate the suspension with a standardized solution of a strong base (e.g., 0.1 M NaOH). Monitor the pH of the solution continuously using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the titration curve, typically as the pH at which half of the acid has been neutralized.

-

Solubility Profile: To determine the pH-solubility profile, prepare a series of buffered solutions at different pH values. Add an excess of this compound to each buffer and determine the equilibrium solubility using the shake-flask method described in Protocol 1. Plot the logarithm of the solubility against the pH to visualize the relationship.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

Conclusion

References

An In-depth Technical Guide to 6-Nitroindoline-2-carboxylic Acid and its Derivatives for Researchers and Drug Development Professionals

Introduction: 6-Nitroindoline-2-carboxylic acid and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The indoline scaffold is a "privileged structure," frequently found in the core of numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. The incorporation of a nitro group at the 6-position of the indoline ring modulates the electronic properties of the molecule, influencing its reactivity and biological interactions. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound and its key derivatives, aimed at researchers, scientists, and professionals in the field of drug development.

Synthetic Pathways

The synthesis of this compound and its derivatives can be achieved through several strategic routes, primarily involving the regioselective nitration of an indoline precursor followed by functional group manipulations.

A common and effective method for the synthesis of the methyl ester of this compound involves a two-step process starting from indoline-2-carboxylic acid. The first step is the regioselective nitration of the indoline ring, followed by esterification of the carboxylic acid functionality. The nitration of indoline-2-carboxylic acid with concentrated nitric acid in sulfuric acid predominantly yields the 6-nitro isomer. This regioselectivity is attributed to the directing effect of the protonated indoline nitrogen, which favors electrophilic substitution at the meta-position (C6). Following nitration, the resulting this compound is converted to its methyl ester via Fischer-Speier esterification, which typically provides high yields of around 90%.

An alternative approach, particularly for producing enantiomerically pure forms, utilizes chiral pool synthesis starting from L-phenylalanine. This method leverages the inherent stereochemistry of the starting material to produce (S)-6-nitroindoline-2-carboxylic acid with high enantiomeric excess. The synthesis commences with the nitration of L-phenylalanine to yield 2,4-dinitro-L-phenylalanine. Subsequent intramolecular nucleophilic aromatic substitution, where the amino group displaces one of the nitro groups, leads to the formation of the indoline ring with retention of stereochemistry at the C2 position.

The 6-nitroindoline-2-carboxylate scaffold serves as a versatile intermediate for further derivatization. A key transformation is the dehydrogenation of the indoline ring to the corresponding indole. This aromatization can be readily achieved using oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Below is a generalized workflow for the synthesis of this compound and its methyl ester derivative.

Caption: Synthesis of this compound Derivatives.

Biological Activities and Data Presentation

Derivatives of this compound have shown promise in several therapeutic areas, most notably as antimicrobial agents and as inhibitors of key metabolic enzymes.

Antimicrobial Activity

The indole-2-carboxamide scaffold is a known pharmacophore for potent anti-mycobacterial agents. While specific data for 6-nitroindoline-2-carboxamides is limited in the public domain, the broader class of indole-2-carboxamides exhibits significant activity against various mycobacterial species, including Mycobacterium tuberculosis. The mechanism of action for many of these compounds is the inhibition of MmpL3, an essential transporter involved in the translocation of mycolic acids to the mycobacterial cell envelope. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of indole-2-carboxamides against M. tuberculosis H37Rv.

| Compound ID | R Group (at position 5) | MIC (µg/mL) against M. tuberculosis H37Rv |

| 1 | H | 0.39 |

| 2 | 4,6-dimethyl | 0.0039 |

| 3 | 5-chloro | 0.015 |

| 4 | 5-fluoro | 0.03 |

Inhibition of Fructose-1,6-bisphosphatase (FBPase)

Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in the gluconeogenesis pathway, which is responsible for the production of glucose from non-carbohydrate precursors. Inhibition of FBPase is a potential therapeutic strategy for the management of type 2 diabetes by reducing excessive hepatic glucose output. A series of 7-nitro-1H-indole-2-carboxylic acid derivatives, close analogs of the 6-nitroindoline series, have been synthesized and evaluated as allosteric inhibitors of FBPase. The table below presents the half-maximal inhibitory concentration (IC50) values for these compounds.

| Compound ID | R Group (at position 3) | IC50 (µM) against FBPase |

| 5a | -CH2CH2COOH | 0.99 |

| 5b | -CH2COOH | 1.5 |

| 5c | -H | >50 |

| 5d | -CH3 | 25.3 |

Key Experimental Protocols

Synthesis of this compound

Materials:

-

Indoline-2-carboxylic acid

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (d=1.5 g/cm³)

-

Crushed ice

-

Ethyl acetate (EtOAc)

-

Sodium hydroxide (NaOH) solution

-

Sodium sulfate (Na2SO4)

Procedure:

-

Dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated H2SO4 at -5 °C.

-

Slowly add concentrated HNO3 (1.1 eq) to the stirred solution at a temperature between -20 °C and -10 °C.

-

Stir the reaction mixture for 30 minutes.

-

Pour the reaction mixture into crushed ice and extract with EtOAc.

-

Adjust the aqueous phase to pH 4.5-5.0 with NaOH solution.

-

Extract the aqueous phase with EtOAc.

-

Dry the combined organic extracts over Na2SO4, filter, and evaporate the solvent under reduced pressure to yield this compound.

Synthesis of Methyl 6-nitroindoline-2-carboxylate

Materials:

-

This compound

-

Methanol (MeOH)

-

p-Toluenesulfonic acid monohydrate

Procedure:

-

Dissolve this compound (1.0 eq) in MeOH.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Stir the mixture at room temperature for 20 hours.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO3 solution.

-

Dry the organic layer over Na2SO4, filter, and evaporate the solvent to obtain methyl 6-nitroindoline-2-carboxylate.

Dehydrogenation of Methyl 6-nitroindoline-2-carboxylate

Materials:

-

Methyl 6-nitroindoline-2-carboxylate

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Toluene

Procedure:

-

Dissolve methyl 6-nitroindoline-2-carboxylate (1.0 eq) in toluene.

-

Add DDQ (1.1 eq) to the solution.

-

Reflux the mixture for the appropriate time (monitor by TLC).

-

Cool the reaction mixture and filter to remove the precipitated hydroquinone.

-

Wash the filtrate with saturated aqueous NaHCO3 solution.

-

Dry the organic layer over Na2SO4, filter, and evaporate the solvent.

-

Purify the residue by column chromatography to yield methyl 6-nitroindole-2-carboxylate.

Signaling Pathways and Experimental Workflows

Fructose-1,6-bisphosphatase in Gluconeogenesis

The diagram below illustrates the role of Fructose-1,6-bisphosphatase (FBPase) in the gluconeogenesis pathway and its inhibition by AMP and the potential inhibitory action of this compound derivatives.

Caption: FBPase in Gluconeogenesis.

Workflow for Antimicrobial Screening

The following diagram outlines a typical workflow for the screening of novel compounds, such as this compound derivatives, for antimicrobial activity.

Caption: Antimicrobial Screening Workflow.

The Latent Potential of a Synthetic Scaffold: A Technical Overview of the Biological Activities of Nitroindoline-2-Carboxylic Acid Derivatives

Introduction for Researchers, Scientists, and Drug Development Professionals

The general structure of nitro-containing compounds has been associated with a wide array of biological activities, including antimicrobial, antineoplastic, and anti-inflammatory effects.[1] The electron-withdrawing nature of the nitro group can significantly influence the chemical properties and biological interactions of the parent molecule. This guide will delve into the specific applications of this principle within the context of the indoline-2-carboxylic acid framework.

Anti-Inflammatory and Antioxidant Activities of Related Scaffolds

While specific anti-inflammatory data for 6-Nitroindoline-2-carboxylic acid is unavailable, studies on structurally similar compounds suggest a potential role in modulating inflammatory pathways. For instance, derivatives of indoline-2-carboxylic acid have been investigated for their ability to inhibit the NF-κB (nuclear factor-kappa B) pathway, a critical regulator of the inflammatory response.[2][3]

Furthermore, a patent application has disclosed a series of compounds with antioxidant and anti-inflammatory properties, highlighting the therapeutic potential of related chemical structures.[4] One investigated mechanism for anti-inflammatory action in a related class of compounds, anthraquinone-2-carboxylic acid, involves the suppression of cyclooxygenase-2 (COX-2) expression and the inhibition of NF-κB and activator protein-1 (AP-1) activation.[5] This is achieved through the modulation of upstream signaling molecules such as IRAK1, p38, Src, and Syk.[5]

Below is a conceptual signaling pathway illustrating the potential anti-inflammatory mechanism of action for compounds that inhibit the NF-κB and AP-1 pathways.

Enzyme Inhibition

The indole-2-carboxylic acid scaffold is a recurring motif in the design of various enzyme inhibitors. While no specific enzyme inhibition data exists for this compound, its derivatives have shown activity against several important targets.

HIV-1 Integrase Inhibition

Derivatives of 5-nitroindole-2-carboxylic acid have been synthesized and evaluated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[6] The optimization of these compounds has led to derivatives with significant inhibitory effects, with one of the most potent compounds exhibiting an IC50 value of 3.11 μM.[6] The proposed mechanism involves the chelation of two Mg²⁺ ions within the active site of the integrase by the indole nucleus.[6]

Fructose-1,6-bisphosphatase (FBPase) Inhibition

A series of 7-nitro-1H-indole-2-carboxylic acid derivatives have been developed as allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis.[7] Extensive structure-activity relationship (SAR) studies identified a potent inhibitor with an IC50 of 0.99 μM.[7]

Carbonic Anhydrase Inhibition

Isoindolinone derivatives, which can be synthesized from related precursors, have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) I and II isoforms, with Ki values in the low nanomolar range.[8]

The following table summarizes the quantitative enzyme inhibition data for various nitroindole-2-carboxylic acid derivatives.

| Compound Class | Target Enzyme | Reported Activity | Reference |

| 5-Nitroindole-2-carboxylic acid derivative | HIV-1 Integrase | IC50 = 3.11 μM | [6] |

| 7-Nitro-1H-indole-2-carboxylic acid derivative | Fructose-1,6-bisphosphatase (FBPase) | IC50 = 0.99 μM | [7] |

| Isoindolinone derivatives | Carbonic Anhydrase I & II | Ki = 9.32 - 16.09 nM | [8] |

Experimental Protocols

To facilitate further research, this section provides a generalized overview of the methodologies that would be employed to assess the biological activities discussed.

General Protocol for In Vitro Enzyme Inhibition Assay

-

Enzyme and Substrate Preparation: The target enzyme (e.g., HIV-1 Integrase, FBPase) is purified and prepared at a specific concentration in a suitable buffer. The substrate for the enzyme is also prepared in the same buffer.

-

Compound Preparation: this compound or its derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of concentrations.

-

Assay Reaction: The enzyme, substrate, and various concentrations of the test compound are combined in a microplate. The reaction is initiated and incubated at a specific temperature for a set period.

-

Detection: The product of the enzymatic reaction is detected using a suitable method, such as spectrophotometry, fluorometry, or luminescence.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

The workflow for a typical in vitro enzyme inhibition assay is depicted below.

General Protocol for Cell-Based Anti-Inflammatory Assay (NF-κB Inhibition)

-

Cell Culture: A suitable cell line (e.g., RAW 264.7 macrophages) is cultured under standard conditions.

-

Cell Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration.

-

Inflammatory Stimulus: An inflammatory agent, such as lipopolysaccharide (LPS), is added to the cell culture to induce an inflammatory response.

-

Cell Lysis and Analysis: After a set incubation period, the cells are lysed, and the levels of inflammatory markers (e.g., nitric oxide, pro-inflammatory cytokines like IL-6 and TNF-α) in the cell lysate or culture supernatant are measured using techniques like ELISA or Griess assay. The activation of signaling proteins (e.g., phosphorylation of IκBα, p65) can be assessed by Western blotting.

-

Data Analysis: The inhibitory effect of the compound on the production of inflammatory mediators is quantified, and dose-response curves are generated to determine the IC50 or EC50 values.

Conclusion and Future Directions

While this compound itself remains a molecule of untapped biological potential, the diverse and potent activities of its structural analogs underscore the significance of the nitroindole/indoline-2-carboxylic acid scaffold in medicinal chemistry. The available data strongly suggest that this chemical framework is a versatile starting point for the development of inhibitors for a range of therapeutic targets, including viral enzymes and key regulators of metabolic and inflammatory pathways.

Future research should be directed towards the systematic biological evaluation of this compound to ascertain its intrinsic activity profile. Structure-activity relationship studies, varying the position of the nitro group and the substituents on the indoline ring, will be crucial in elucidating the key structural determinants for specific biological activities. Furthermore, the exploration of this scaffold in other therapeutic areas where nitro-containing compounds have shown promise, such as oncology and infectious diseases, is warranted. The detailed experimental approaches outlined in this guide provide a foundational framework for such future investigations.

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WO2007062468A1 - Biologically active compounds - Google Patents [patents.google.com]

- 5. Anti-Inflammatory and Antinociceptive Activities of Anthraquinone-2-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Safety and Handling of 6-Nitroindoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 6-nitroindoline-2-carboxylic acid, a key intermediate in various synthetic applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates safety information from its parent compound, indoline-2-carboxylic acid, its oxidized analog, 6-nitroindole-2-carboxylic acid, and general principles for handling nitro-containing aromatic compounds.

Chemical Identification and Physical Properties

| Property | 6-Nitroindole-2-carboxylic acid | Indoline-2-carboxylic acid |

| CAS Number | 10242-00-9[1] | 79815-20-6 ((S)-enantiomer)[2] |

| Molecular Formula | C₉H₆N₂O₄[1] | C₉H₉NO₂[2] |

| Molecular Weight | 206.15 g/mol [1] | 163.17 g/mol [2] |

| Appearance | Solid[1] | Solid |

| Melting Point | 304-305 °C[3] | Not readily available |

| Solubility | Not readily available | Not readily available |

Hazard Identification and GHS Classification

The introduction of a nitro group significantly impacts the toxicological profile of a compound. Therefore, the hazard classification for this compound is anticipated to be more severe than that of its parent compound, indoline-2-carboxylic acid. The GHS classification for the closely related 6-nitroindole-2-carboxylic acid is presented as a primary reference.

GHS Classification of 6-Nitroindole-2-carboxylic acid (CAS 10242-00-9)

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation[1] |

Anticipated Hazards for this compound:

Based on the structure and the data from analogous compounds, this compound should be handled as a substance that is:

-

Irritating to the skin, eyes, and respiratory tract.

-

Potentially harmful if swallowed, inhaled, or absorbed through the skin. Nitro-aromatic compounds can be toxic and may cause damage to organs through prolonged or repeated exposure[4].

-

Potentially combustible. As with many organic compounds, it may form combustible dust concentrations in the air[5].

Safe Handling and Personal Protective Equipment (PPE)

A stringent adherence to safety protocols is mandatory when handling this compound. The following workflow outlines the necessary precautions.

Safe Handling Workflow for this compound.

Personal Protective Equipment (PPE):

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield[4]. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes[4]. |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended. |

First Aid Measures

In case of exposure, immediate action is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[6]. |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention[6]. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[6]. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[6]. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the nitration of indoline-2-carboxylic acid. The following is a generalized protocol based on literature procedures[7]. Note: This procedure should be performed with extreme caution and under the direct supervision of experienced personnel.

Synthesis Protocol for this compound.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases[4].

Disposal

Waste containing this compound should be treated as hazardous.

Disposal Workflow for this compound.

Key Disposal Considerations:

-

Do not dispose of down the drain.

-

Avoid mixing with strong acids, bases, or oxidizing agents in the same waste container. Aromatic nitro compounds can react violently with bases[8].

-

Consult your institution's environmental health and safety department for specific disposal guidelines.

Toxicological Information

No specific toxicological data (e.g., LD50, LC50) for this compound is currently available. However, nitroaromatic compounds are generally considered to be toxic. Chronic exposure may lead to adverse health effects. Handle with the assumption that this compound is toxic.

Signaling Pathways

There is no available information in the scientific literature to suggest that this compound is directly involved in specific signaling pathways. It is primarily used as a synthetic intermediate.

Conclusion

This compound is a valuable synthetic intermediate that requires careful handling due to its potential hazards. By following the guidelines outlined in this document, researchers can minimize risks and ensure a safe laboratory environment. Always prioritize a thorough risk assessment before commencing any work with this compound.

References

- 1. H63032.03 [thermofisher.com]

- 2. (S)-(−)-インドリン-2-カルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 6-Nitroindole - Safety Data Sheet [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. Methyl 6-nitroindoline-2-carboxylate | 428861-43-2 | Benchchem [benchchem.com]

- 8. SUBSTITUTED NITROPHENOL PESTICIDE, LIQUID, FLAMMABLE, POISONOUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

In-depth Technical Guide: Theoretical Studies of 6-Nitroindoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction